![molecular formula C19H20ClNO2 B5777394 2-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5777394.png)
2-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has attracted the attention of many researchers due to its potential therapeutic applications. This compound is commonly referred to as CDPI and is a tetrahydroisoquinoline derivative. CDPI has been found to exhibit a range of biological activities, and its synthesis, mechanism of action, and physiological effects have been extensively studied.
作用机制
CDPI exerts its biological effects by inhibiting the activity of various enzymes and proteins. CDPI has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. CDPI has also been found to inhibit the activity of protein kinases, which are enzymes that play a role in cell signaling. These inhibitory effects of CDPI on enzymes and proteins are responsible for its biological activities.
Biochemical and Physiological Effects:
CDPI has been found to exhibit a range of biochemical and physiological effects. CDPI has been shown to induce apoptosis, which is a programmed cell death mechanism. CDPI has also been found to inhibit cell proliferation and induce cell cycle arrest. Additionally, CDPI has been shown to modulate the immune response and reduce inflammation.
实验室实验的优点和局限性
CDPI has several advantages for use in lab experiments. CDPI is a stable compound that can be easily synthesized in large quantities. CDPI is also soluble in a range of solvents, which makes it easy to use in various assays. However, CDPI has some limitations, including its potential toxicity and the need for further optimization of its synthesis method.
未来方向
There are several future directions for research on CDPI. One area of research is the development of more efficient synthesis methods for CDPI. Another area of research is the investigation of the potential therapeutic applications of CDPI in the treatment of various diseases. Additionally, research can be conducted to investigate the potential use of CDPI in combination with other drugs to enhance its therapeutic effects. Finally, further studies can be conducted to investigate the potential toxicity of CDPI and its effects on the environment.
合成方法
CDPI can be synthesized using a multistep process that involves the reaction of 4-chloro-3,5-dimethylphenol with acetic anhydride to form the intermediate 4-chloro-3,5-dimethylphenyl acetate. The intermediate is then reacted with isoquinoline in the presence of a catalyst to form CDPI. This synthesis method has been optimized to improve the yield and purity of the final product.
科学研究应用
CDPI has been extensively studied for its potential therapeutic applications. Research has shown that CDPI exhibits anticancer, antifungal, and antibacterial activities. CDPI has also been found to be effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, CDPI has been investigated for its potential use in the treatment of cardiovascular diseases.
属性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-13-9-17(10-14(2)19(13)20)23-12-18(22)21-8-7-15-5-3-4-6-16(15)11-21/h3-6,9-10H,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEWLZAWHMAXBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-dimethyl-4-[4-(2-methylphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5777318.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5777320.png)
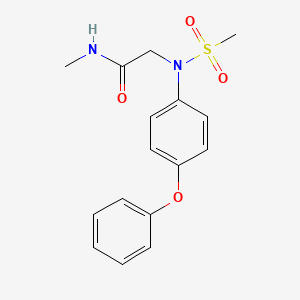
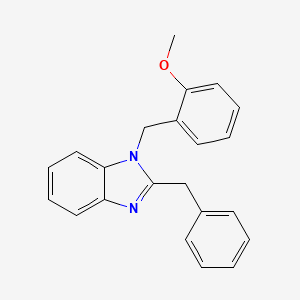
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]indoline](/img/structure/B5777373.png)

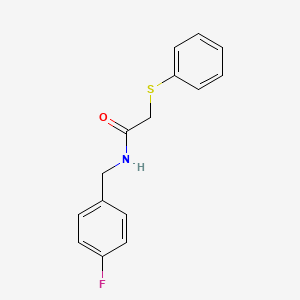
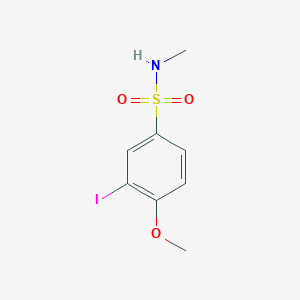
![1-[(3-benzyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5777410.png)
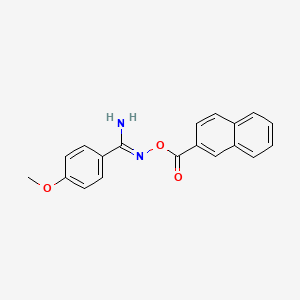
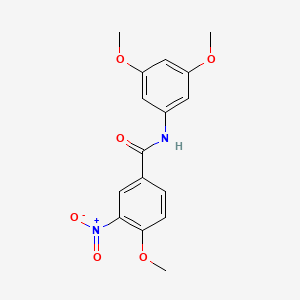
![N-(4-methylphenyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5777426.png)
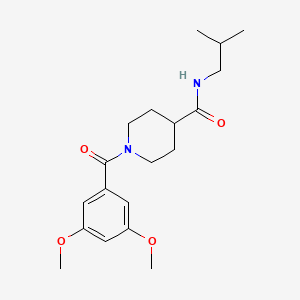
![4-chloro-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5777439.png)